

Spectroscopic Data of 2-(2-Nitrophenyl)pyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-(2-Nitrophenyl)pyridine

Cat. No.: B1632700

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This comprehensive technical guide provides an in-depth analysis of the spectroscopic data for **2-(2-nitrophenyl)pyridine**, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this molecule. The guide emphasizes the causal relationships behind the observed spectral features, providing a framework for robust structural elucidation and characterization.

Introduction: The Structural Significance of 2-(2-Nitrophenyl)pyridine

2-(2-Nitrophenyl)pyridine is a biaryl system where a pyridine ring is connected to a nitrophenyl moiety. The relative orientation of these two rings and the electronic effects of the nitro group profoundly influence its chemical reactivity and physical properties. Accurate and unambiguous characterization of this molecule is paramount for its application in synthetic chemistry and drug design. Spectroscopic techniques provide a powerful toolkit for this purpose, offering a detailed fingerprint of the molecular structure.

The molecular structure of **2-(2-Nitrophenyl)pyridine** is depicted below. The numbering of the atoms is crucial for the assignment of NMR signals.

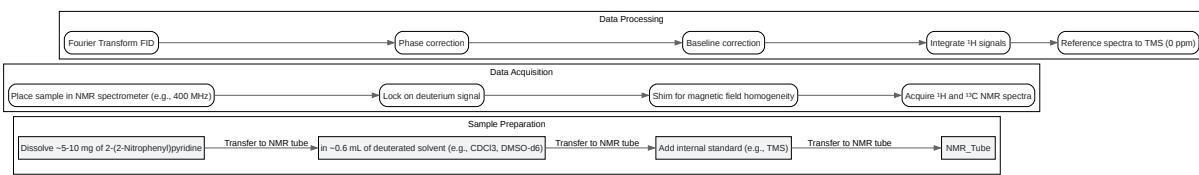
Caption: Molecular structure and atom numbering of **2-(2-Nitrophenyl)pyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **2-(2-nitrophenyl)pyridine**, both ^1H and ^{13}C NMR provide critical information about the electronic environment of each nucleus.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for reliable data interpretation.



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Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.

^1H NMR Spectral Data and Interpretation

The ^1H NMR spectrum of **2-(2-nitrophenyl)pyridine** is expected to show eight distinct signals in the aromatic region, corresponding to the eight protons on the two aromatic rings. The chemical shifts are influenced by the electronegativity of the nitrogen atom in the pyridine ring and the electron-withdrawing nature of the nitro group.

Table 1: Predicted ^1H NMR Data for **2-(2-Nitrophenyl)pyridine**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)
H6	~8.7	d	~4.8
H4	~7.8	td	~7.7, 1.8
H3	~7.3	d	~7.8
H5	~7.2	ddd	~7.5, 4.8, 1.2
H3'	~8.2	dd	~8.1, 1.2
H6'	~7.7	dd	~7.8, 1.5
H4'	~7.6	td	~7.8, 1.2
H5'	~7.5	td	~8.1, 1.5

Note: The data presented in this table is predicted based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.

Interpretation:

- Pyridine Ring Protons:** The proton at the C6 position (H6) is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom, appearing as a doublet. The other pyridine protons (H3, H4, H5) will appear in the range of 7.2-7.8 ppm with characteristic splitting patterns (triplet of doublets for H4, doublet for H3, and doublet of doublets for H5).
- Nitrophenyl Ring Protons:** The nitro group is strongly electron-withdrawing, which deshields the ortho (H3') and para (H5') protons. The proton ortho to the nitro group (H3') is expected to be the most deshielded proton on this ring. The coupling between adjacent protons will result in doublets and triplet-like signals.

^{13}C NMR Spectral Data and Interpretation

The ^{13}C NMR spectrum will show 11 distinct signals for the 11 carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Predicted ^{13}C NMR Data for **2-(2-Nitrophenyl)pyridine**

Carbon	Predicted Chemical Shift (δ , ppm)
C2	~156
C6	~149
C4	~136
C5	~124
C3	~121
C1'	~135
C2'	~148
C6'	~133
C4'	~132
C5'	~129
C3'	~124

Note: This data is predicted based on known values for substituted pyridines and nitrobenzenes. Experimental verification is necessary.

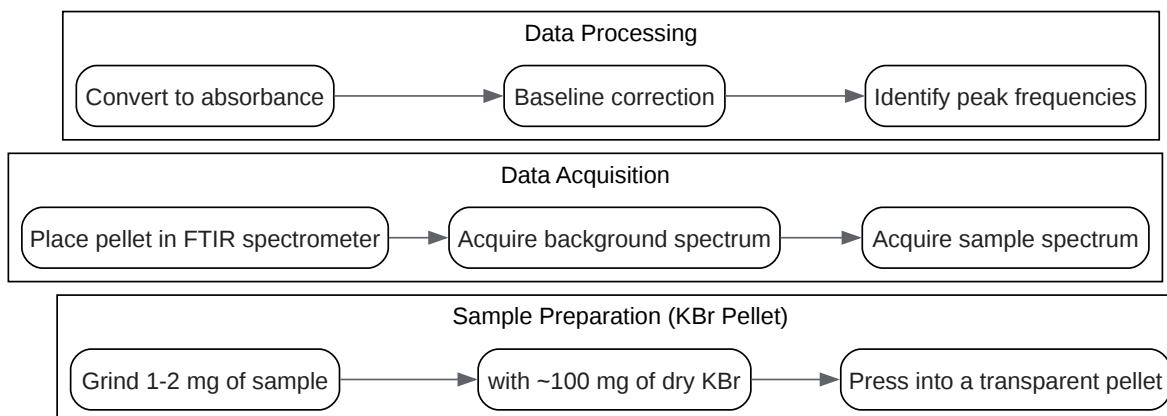
Interpretation:

- Pyridine Ring Carbons: The carbon atom attached to the nitrogen (C2 and C6) are the most deshielded in the pyridine ring. The carbon directly bonded to the nitrophenyl ring (C2) will be significantly downfield.
- Nitrophenyl Ring Carbons: The carbon atom bearing the nitro group (C2') will be highly deshielded due to the strong electron-withdrawing effect. The carbon atom attached to the pyridine ring (C1') will also be downfield.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Data Acquisition



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Caption: Standardized workflow for IR sample preparation and data acquisition using the KBr pellet method.

IR Spectral Data and Interpretation

The IR spectrum of **2-(2-nitrophenyl)pyridine** will exhibit characteristic absorption bands for the aromatic rings and the nitro group.

Table 3: Characteristic IR Absorption Bands for **2-(2-Nitrophenyl)pyridine**

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3100-3000	C-H stretch	Aromatic
1600-1450	C=C and C=N stretch	Aromatic rings
1530-1500	Asymmetric NO ₂ stretch	Nitro group
1350-1330	Symmetric NO ₂ stretch	Nitro group
850-750	C-H out-of-plane bend	Aromatic (substitution pattern)

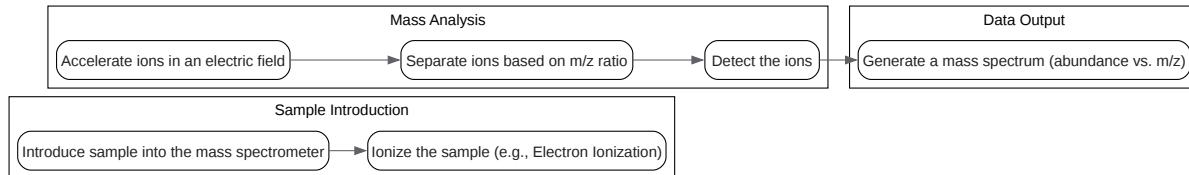
Interpretation:

- Aromatic C-H Stretching: Weak to medium intensity bands are expected above 3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds on both aromatic rings.
- Aromatic Ring Vibrations: Multiple sharp bands in the 1600-1450 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyridine and benzene rings.
- Nitro Group Vibrations: The most diagnostic peaks for this molecule are the strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group, typically appearing around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.
- C-H Out-of-Plane Bending: The pattern of bands in the 850-750 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. A SpectraBase entry confirms the availability of a mass spectrum for **2-(2-Nitrophenyl)pyridine**.[\[1\]](#)

Experimental Protocol for MS Data Acquisition

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Caption: Generalized workflow for mass spectrometry analysis.

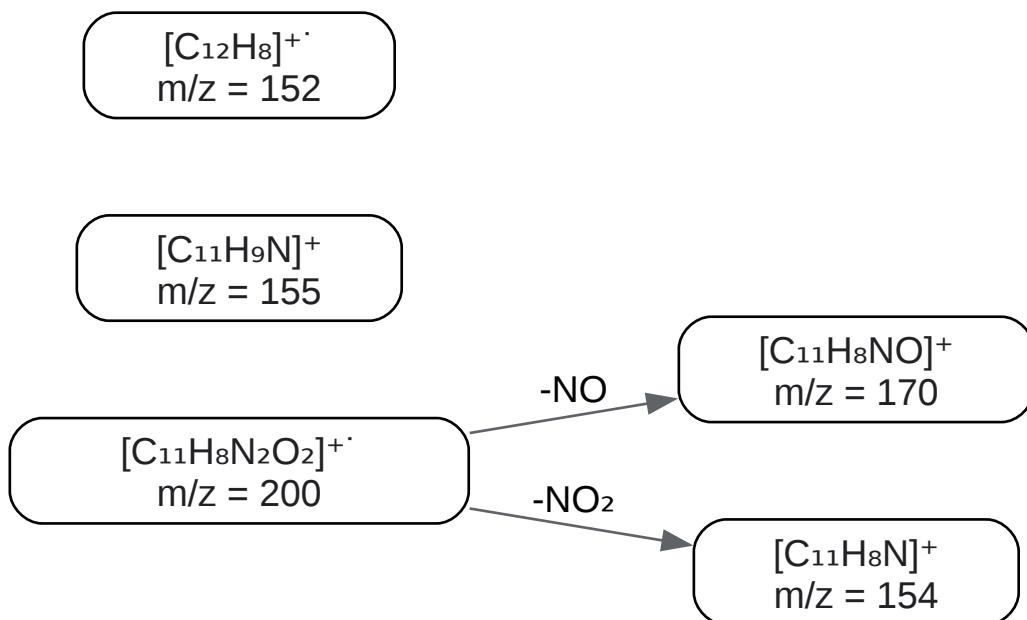
Mass Spectrum and Fragmentation Analysis

The electron ionization (EI) mass spectrum of **2-(2-nitrophenyl)pyridine** is expected to show a molecular ion peak (M^+) at $m/z = 200$, corresponding to its molecular weight. The fragmentation pattern will be influenced by the presence of the nitro group and the biaryl linkage.

Table 4: Expected Key Fragments in the Mass Spectrum of **2-(2-Nitrophenyl)pyridine**

m/z	Proposed Fragment
200	$[M]^+$ (Molecular ion)
170	$[M - NO]^+$
154	$[M - NO_2]^+$
127	$[C_9H_7N]^+$ (loss of $C_6H_4NO_2$)
78	$[C_5H_4N]^+$ (pyridyl cation)

Fragmentation Pathway:



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References

- 1. dev.spectrabase.com [dev.spectrabase.com]
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